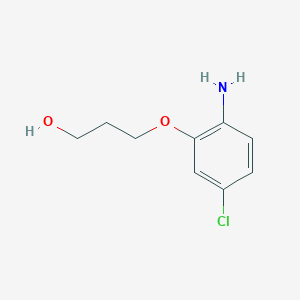

1-Propanol, 3-(2-amino-5-chlorophenoxy)-

Description

Contextualization within Phenoxypropanolamine Chemical Space

1-Propanol, 3-(2-amino-5-chlorophenoxy)- belongs to the well-established class of organic compounds known as phenoxypropanolamines. The core structure of these molecules consists of a propanolamine (B44665) backbone linked to a phenyl group via an ether bond. The specific identity and properties of each derivative are determined by the various substituents on the aromatic ring and the amine.

The general structure of a phenoxypropanolamine allows for extensive modification, leading to a diverse library of compounds with a wide range of biological activities. The propanolamine side chain is a key pharmacophore in many biologically active molecules. The aromatic phenoxy group, in this case, a 2-amino-5-chlorophenol (B1209517), significantly influences the compound's physicochemical properties such as lipophilicity, electronic distribution, and steric profile. These factors, in turn, dictate how the molecule interacts with biological targets.

The synthesis of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- can be approached through several synthetic routes. A common method for creating such β-amino alcohols involves the nucleophilic ring-opening of an epoxide. researchgate.net In a likely synthetic pathway, the precursor 2-amino-5-chlorophenol would be reacted with a suitable three-carbon epoxide, such as epichlorohydrin, followed by amination to yield the final product. The synthesis of 2-amino-5-chlorophenol itself can be achieved through the reduction of 2-chloro-5-nitrophenol. sigmaaldrich.com

Due to the limited availability of direct experimental data for 1-Propanol, 3-(2-amino-5-chlorophenoxy)-, physicochemical properties can be estimated by examining its structural isomer, 2-amino-3-(2-chlorophenoxy)propan-1-ol, for which computed data is available. It is crucial to note that while these compounds share the same molecular formula and weight, their structural differences will lead to variations in their actual properties.

Table 1: Computed Physicochemical Properties of the Structural Isomer 2-amino-3-(2-chlorophenoxy)propan-1-ol

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| XLogP3-AA | 1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 201.0556563 |

| Topological Polar Surface Area | 55.5 Ų |

| Heavy Atom Count | 13 |

Note: Data is for the structural isomer 2-amino-3-(2-chlorophenoxy)propan-1-ol and is computationally generated. It should be considered as an approximation for 1-Propanol, 3-(2-amino-5-chlorophenoxy)-.

Significance in Contemporary Chemical and Biological Sciences

The significance of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- in the scientific community is largely inferred from the well-documented activities of the broader class of phenoxypropanolamine derivatives. This chemical family is particularly prominent in medicinal chemistry and pharmacology.

Historically, many phenoxypropanolamine derivatives have been investigated for their effects on the adrenergic system, acting as either agonists or antagonists of α- and β-adrenergic receptors. These receptors are key components of the sympathetic nervous system and are involved in regulating a multitude of physiological processes, including heart rate, blood pressure, and bronchodilation. The structural similarities of phenoxypropanolamines to endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) underpin their ability to interact with these receptors.

While specific research on the biological activity of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- is not extensively published, its structural motifs suggest potential areas of investigation. The presence of the amino and hydroxyl groups on the propanol (B110389) chain, combined with the substituted phenoxy ring, provides a scaffold that could be explored for a variety of therapeutic applications. For instance, related compounds have been synthesized and evaluated for their potential as sodium channel blockers for the treatment of ischemic stroke. nih.gov

The amino and phenoxy moieties also make these compounds interesting candidates for materials science, where they could serve as monomers or building blocks for novel polymers. google.com Furthermore, the study of such molecules contributes to a deeper understanding of structure-activity relationships (SAR), providing valuable data for the rational design of new molecules with specific biological targets. The exploration of compounds like 1-Propanol, 3-(2-amino-5-chlorophenoxy)- continues to be a relevant endeavor in the ongoing quest for novel chemical entities with valuable properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

3-(2-amino-5-chlorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H12ClNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |

InChI Key |

SYDTVOJUFJRQAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCCO)N |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for 1 Propanol, 3 2 Amino 5 Chlorophenoxy

Spectroscopic Analysis for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of 1-Propanol, 3-(2-amino-5-chlorophenoxy)-. High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous data regarding the compound's molecular structure and composition.

High-Resolution NMR Spectroscopy would be employed to map the precise arrangement of atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be necessary to assign all proton and carbon signals, confirming the connectivity of the propanol (B110389) chain, the ether linkage, and the substitution pattern on the aromatic ring. The expected chemical shifts and coupling constants would provide definitive proof of the isomeric structure.

Mass Spectrometry , particularly using high-resolution techniques like Time-of-Flight (TOF) or Orbitrap, is critical for determining the accurate mass of the molecule. This analysis confirms the elemental composition (C₉H₁₂ClNO₂) and helps in identifying potential impurities. Fragmentation patterns observed in tandem MS (MS/MS) experiments further corroborate the proposed structure by revealing characteristic cleavages of the molecular ion.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Identifies and quantifies proton environments | Specific chemical shifts and coupling constants for aromatic, methylene (B1212753), and amine protons. |

| ¹³C NMR | Identifies carbon skeleton | Distinct signals for each of the 9 carbon atoms in unique chemical environments. |

| 2D NMR (COSY, HSQC) | Establishes atom connectivity | Correlation peaks confirming H-H and C-H bonding relationships. |

| High-Resolution MS | Confirms molecular formula | Accurate mass measurement corresponding to C₉H₁₂ClNO₂. |

| Tandem MS (MS/MS) | Confirms structural fragments | Fragmentation pattern consistent with the compound's structure. |

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- and for detecting and quantifying any process-related or degradation impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validationresearchgate.netnih.govresearchgate.net

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the main compound from potential impurities. psu.edu Method development would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and detector wavelength to achieve optimal separation.

A typical reversed-phase HPLC method would be developed using a C18 or C8 column. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure the separation of impurities with different polarities. UV detection would be suitable due to the chromophoric nature of the aromatic ring.

The development process focuses on achieving:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Resolution: Adequate separation between the main peak and all potential impurity peaks.

Sensitivity: A low limit of detection (LOD) and limit of quantification (LOQ) for trace impurities.

Chiral Chromatography for Enantiomeric Purity Assessmentresearchgate.net

Since 1-Propanol, 3-(2-amino-5-chlorophenoxy)- contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers to determine the enantiomeric purity of the sample. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. The development of such a method is critical if the compound is intended for stereospecific applications.

Method Validation According to Research and Quality Guidelinesresearchgate.netpsu.edutdx.cat

Once developed, the analytical methods must be rigorously validated to ensure they are suitable for their intended purpose. researchgate.net Validation is performed according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net

The validation protocol for the HPLC method would assess the following parameters: researchgate.netpsu.edu

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | Ability to detect the analyte in the presence of impurities, degradants, and matrix components. | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | The method's ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor changes in flow rate, pH, mobile phase composition, etc. |

Stability-Indicating Analytical Methodologies in Researchresearchgate.netpsu.edu

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect a decrease in the amount of the active substance due to degradation. The HPLC method developed for purity must be proven to be stability-indicating.

This is demonstrated through forced degradation studies, where the compound is exposed to harsh conditions such as:

Acidic and basic hydrolysis

Oxidation (e.g., with hydrogen peroxide)

Thermal stress

Photolysis (exposure to UV and visible light)

The HPLC method is then used to analyze the stressed samples. The method is considered stability-indicating if it can separate the intact compound from all significant degradation products and if the peak purity of the main peak can be confirmed, ensuring that co-eluting degradants are not inflating its measured amount. This is crucial for determining the shelf-life and appropriate storage conditions for the compound.

Elucidation of Biological Mechanisms and Targets of 1 Propanol, 3 2 Amino 5 Chlorophenoxy

Identification and Characterization of Enzyme Interactions

No research has been published on the potential interactions between 1-Propanol, 3-(2-amino-5-chlorophenoxy)- and any enzyme systems.

Consequently, there is no data available on whether 1-Propanol, 3-(2-amino-5-chlorophenoxy)- modulates the activity of key enzyme classes such as aminotransferases, kinases, or phosphatases.

Receptor Binding Affinity and Functional Studies

Scientific inquiry into the receptor binding profile of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- has not been documented. There are no public records of studies assessing its affinity for any receptors.

Given the lack of general receptor binding studies, there is specifically no information on the selectivity and activity of this compound at adrenoceptor subtypes such as α1, β1, or β3-adrenoceptors.

Cellular Pathway Perturbations Induced by the Compound

There is a complete absence of research into the effects of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- on cellular pathways. It is unknown if this compound can induce any perturbations in cellular signaling or metabolic pathways.

Comparative Mechanistic Studies with Structural Analogues

No studies have been found that compare the mechanistic properties of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- with any of its structural analogues. Such comparative analyses are crucial for understanding structure-activity relationships, but they have not been performed or published for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Propanol, 3 2 Amino 5 Chlorophenoxy Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- derivatives can be significantly modulated by altering the substituents on the phenoxy moiety, the amino group, and the propanol (B110389) side chain.

The presence and position of halogen atoms, such as chlorine, on the phenoxy ring are critical determinants of the biological activity of aryloxypropanolamine derivatives. The chlorine atom at the 5-position of the 2-aminophenoxy ring in the parent compound, 1-Propanol, 3-(2-amino-5-chlorophenoxy)-, plays a significant role in modulating the molecule's physicochemical properties and its interaction with biological targets.

Research on various aryloxypropanolamine analogs has demonstrated that the nature and position of substituents on the aromatic ring are crucial for activity. For example, in the context of beta-adrenergic receptor antagonists, ortho-substitution on the aromatic ring often leads to more potent compounds. While specific studies on the 5-chloro substituent of the 2-aminophenoxy moiety are limited, general SAR principles suggest that this substitution pattern would influence the compound's activity profile.

| Substituent at 5-position | General Impact on Activity (inferred from related compounds) | Potential Rationale |

|---|---|---|

| -Cl | Can enhance potency and selectivity | Increases lipophilicity, potential for halogen bonding |

| -H | Generally lower potency compared to halogenated analogs | Reduced lipophilicity and lack of specific interactions |

| -CH3 | Variable, can increase or decrease activity | Alteration of steric and electronic properties |

| -OCH3 | Can increase potency, particularly in certain receptor subtypes | Donates electron density, can form hydrogen bonds |

The amino group of the propanolamine (B44665) side chain is a key pharmacophoric feature, typically involved in a crucial ionic interaction with a conserved acidic residue (e.g., aspartate) in the binding pocket of many G-protein coupled receptors. Modifications to this group, therefore, have a profound impact on biological activity.

For many aryloxypropanolamine-based drugs, a secondary amine with a branched alkyl group, such as isopropyl or tert-butyl, is optimal for high-affinity binding. oup.com Primary amines, as in the parent compound 1-Propanol, 3-(2-amino-5-chlorophenoxy)-, are often less potent. N-alkylation with bulkier or more complex substituents can modulate selectivity for different receptor subtypes. For example, the attachment of moieties like 3,4-dimethoxyphenylethyl or acylamino-alkyl groups to the terminal nitrogen has been shown to improve cardioselectivity in beta-blockers. oup.com

| Amino Group Modification | General Impact on Activity (inferred from related compounds) | Potential Rationale |

|---|---|---|

| Primary amine (-NH2) | Often less potent than secondary amines | Suboptimal steric bulk for receptor interaction |

| Secondary amine (e.g., -NH-isopropyl) | Generally enhances potency | Optimal size and hydrogen bonding capability for receptor binding |

| Tertiary amine | Variable, can decrease activity | Increased steric hindrance, loss of a key hydrogen bond donor |

| N-arylalkyl substitution | Can significantly increase potency and selectivity | Introduces additional binding interactions with the receptor |

The 1-propanol, 3-aryloxy backbone is a conserved structural motif in this class of compounds. The hydroxyl group on the second carbon of the propanol chain is essential for activity, as it typically forms a hydrogen bond with a key residue in the receptor's binding site. oup.com

Variations in the propanol side chain, such as methylation of the beta-carbon or extension of the chain, generally lead to a significant reduction or complete loss of activity. nih.gov Similarly, replacing the ether oxygen with a methylene (B1212753) group, a sulfur atom, or a nitrogen atom also tends to be detrimental to biological activity. nih.gov These findings underscore the precise structural and conformational requirements of the propanolamine side chain for effective receptor interaction.

Stereochemical Influence on Biological Activity and Receptor Selectivity

The 1-Propanol, 3-(2-amino-5-chlorophenoxy)- molecule possesses a chiral center at the second carbon of the propanol chain, bearing the hydroxyl group. This stereocenter gives rise to two enantiomers, (R)- and (S)-1-Propanol, 3-(2-amino-5-chlorophenoxy)-. It is well-established in the field of pharmacology that stereochemistry plays a pivotal role in the biological activity and receptor selectivity of chiral drugs. nih.gov

In the case of aryloxypropanolamine beta-blockers, the biological activity is highly stereoselective, with the (S)-enantiomer typically being 100-fold or more potent than the (R)-enantiomer. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the functional groups, which allows for a more favorable interaction of one enantiomer with the chiral environment of the receptor's binding site. mdpi.com The (S)-enantiomer is thought to position the hydroxyl group, the amino group, and the aryloxy moiety in the optimal orientation for simultaneous interaction with their respective binding pockets within the receptor. mdpi.com

While the specific stereochemical preferences for the biological targets of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- are not extensively documented in publicly available literature, it is highly probable, based on the vast body of research on related aryloxypropanolamines, that its biological activity would also exhibit a high degree of stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com These models are invaluable tools for predicting the activity of novel compounds and for gaining insights into the structural features that govern biological response.

For aryloxypropanolamine derivatives, various QSAR studies have been conducted to elucidate the key structural determinants for their activity as, for example, anticonvulsants or beta-adrenergic receptor modulators. derpharmachemica.com These studies often employ a range of molecular descriptors, including electronic, steric, thermodynamic, and topological parameters, to build predictive models. For instance, a QSAR study on anticonvulsant aryloxypropanolamine analogues revealed the significance of van der Waals energy, the energy of the lowest unoccupied molecular orbital (LUMO), and the Connolly solvent-excluded volume in determining anticonvulsant activity. derpharmachemica.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. researchgate.net CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) regression. researchgate.net

Several 3D-QSAR studies have been performed on aryloxypropanolamine derivatives, particularly in the context of their activity as beta-adrenergic receptor agonists. nih.gov These studies have yielded statistically robust models with good predictive power. nih.gov The CoMFA contour maps generated from these models provide a visual representation of the regions around the molecule where modifications to steric bulk and electrostatic potential would be favorable or unfavorable for activity.

For a series of aryloxypropanolamine beta-3 adrenergic receptor agonists, a CoMFA study yielded a model with a cross-validated correlation coefficient (q²) of 0.537 and a non-cross-validated correlation coefficient (r²) of 0.865, indicating good internal and external predictive ability, respectively. nih.gov The resulting contour maps can guide the design of new, more potent derivatives of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- by indicating, for instance, where bulky substituents might enhance activity or where electropositive or electronegative groups are preferred.

| Parameter | Value | Significance |

|---|---|---|

| q² (cross-validated r²) | 0.537 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.865 | Indicates a good fit of the model to the training set data. |

| Number of Components | 5 | Optimal number of latent variables used in the PLS analysis. |

Ligand Efficiency and Druggability Assessment in SAR Context

The concepts of ligand efficiency (LE) and druggability are central to modern drug discovery, providing metrics to evaluate the quality of a compound beyond its absolute potency. Ligand efficiency, for instance, normalizes potency by the size of the molecule, typically the number of heavy (non-hydrogen) atoms, offering a measure of the binding energy per atom. This allows for a more equitable comparison of compounds with different molecular weights. A higher LE value is generally indicative of a more efficient and potentially more promising compound, as it suggests a greater contribution of each atom to the binding affinity.

Druggability, a broader concept, encompasses a range of properties that a molecule should possess to be a successful drug, including appropriate lipophilicity, solubility, and metabolic stability. A critical metric in this assessment is the lipophilic ligand efficiency (LLE), which relates a compound's potency to its lipophilicity (logP). An optimal LLE reflects a compound that achieves high potency without excessive lipophilicity, a characteristic often associated with poor solubility, increased metabolic clearance, and off-target toxicity.

For the chemical class of aryloxypropanolamines, to which 1-Propanol, 3-(2-amino-5-chlorophenoxy)- belongs, these metrics are instrumental in guiding lead optimization. This class of compounds is well-known for its interaction with various biological targets, most notably β-adrenergic receptors.

While specific, publicly available research detailing extensive SAR, ligand efficiency, and druggability assessments for a series of direct derivatives of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- is limited, we can extrapolate from studies on structurally related aryloxypropanolamine analogs to understand the likely impact of structural modifications. The core structure of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- possesses a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Its predicted LogP is approximately 1.8, suggesting a moderate level of lipophilicity. vulcanchem.com

To illustrate the application of these principles, consider a hypothetical series of derivatives where substitutions are made on the amino group and the aromatic ring. The resulting changes in biological activity (e.g., inhibitory concentration, IC₅₀) and physicochemical properties (e.g., logP and heavy atom count) would allow for the calculation of LE and LLE.

Table 1: Hypothetical Ligand Efficiency and Druggability Assessment of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- Derivatives

| Compound ID | R1 (Amino Substitution) | R2 (Aromatic Substitution) | IC₅₀ (nM) | pIC₅₀ | Heavy Atoms (HA) | logP | LE | LLE |

| Parent | H | 5-Cl | 150 | 6.82 | 13 | 1.80 | 0.52 | 5.02 |

| Derivative A | CH₃ | 5-Cl | 120 | 6.92 | 14 | 2.10 | 0.49 | 4.82 |

| Derivative B | CH(CH₃)₂ | 5-Cl | 50 | 7.30 | 16 | 2.75 | 0.46 | 4.55 |

| Derivative C | H | 5-F | 200 | 6.70 | 13 | 1.65 | 0.52 | 5.05 |

| Derivative D | H | 5-CN | 100 | 7.00 | 14 | 1.50 | 0.50 | 5.50 |

Note: The data in this table is hypothetical and for illustrative purposes only. pIC₅₀ = -log(IC₅₀ in M); LE = (1.37 * pIC₅₀) / HA; LLE = pIC₅₀ - logP.

From this hypothetical data, several SAR and SPR trends can be discerned:

Impact of Amino Substitution: Increasing the steric bulk on the amino group from a proton (Parent) to an isopropyl group (Derivative B) leads to a significant increase in potency (IC₅₀ from 150 nM to 50 nM). However, this comes at the cost of increased lipophilicity and molecular size, resulting in a decrease in both Ligand Efficiency (from 0.52 to 0.46) and Lipophilic Ligand Efficiency (from 5.02 to 4.55). This trade-off is a common challenge in drug design, where gains in potency can be offset by less favorable physicochemical properties.

Impact of Aromatic Substitution: Replacing the chloro group at the 5-position with a fluoro group (Derivative C) results in a slight decrease in potency. However, the lower lipophilicity of the fluoro-substituted compound leads to a slightly improved LLE. Conversely, substitution with a cyano group (Derivative D) improves potency and, due to its electronic properties, can lead to a more favorable logP, resulting in a significantly improved LLE. This highlights the importance of considering the electronic and steric effects of substituents on the aromatic ring.

In the broader context of aryloxypropanolamine derivatives, which often target G-protein coupled receptors, maintaining a balance between potency and "drug-like" properties is essential for achieving a desirable therapeutic profile. Quantitative structure-activity relationship (QSAR) studies on related compounds have demonstrated that steric, electrostatic, and hydrophobic fields play crucial roles in determining biological activity. These computational models can help predict the activity of novel derivatives and guide the rational design of compounds with improved efficacy and druggability.

Computational Chemistry and Molecular Modeling of 1 Propanol, 3 2 Amino 5 Chlorophenoxy

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. For 1-Propanol, 3-(2-amino-5-chlorophenoxy)-, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure.

These calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. Following this, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution. This map is invaluable for identifying electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with biological targets. For 1-Propanol, 3-(2-amino-5-chlorophenoxy)-, the amino group and the oxygen atoms of the ether and alcohol functionalities are expected to be regions of high electron density (nucleophilic), while the aromatic ring and the regions near the chlorine atom might exhibit more electrophilic character.

Table 1: Hypothetical Quantum Chemical Properties of 1-Propanol, 3-(2-amino-5-chlorophenoxy)-

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this is used to predict how a ligand, such as 1-Propanol, 3-(2-amino-5-chlorophenoxy)-, might interact with the binding site of a protein target.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For 1-Propanol, 3-(2-amino-5-chlorophenoxy)-, the amino and hydroxyl groups would be expected to act as hydrogen bond donors and acceptors, while the chlorophenyl ring could engage in hydrophobic and pi-stacking interactions.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and energetics of the ligand-protein complex over time. researchgate.netnih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of their movements.

These simulations can be used to assess the stability of the predicted binding pose from docking. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. MD simulations also allow for the calculation of binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. This is often achieved through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

De Novo Drug Design Approaches and Virtual Screening for Analogues

De novo drug design involves the computational creation of novel molecular structures with desired properties. ethz.chresearchgate.net These methods can be either ligand-based or structure-based. If the three-dimensional structure of the target protein is known, structure-based de novo design algorithms can "grow" a molecule within the binding site, piece by piece, to maximize favorable interactions.

Virtual screening, on the other hand, involves searching large libraries of existing compounds to identify those that are likely to bind to a specific target. This can be done through high-throughput docking or by using machine learning models trained on known active and inactive compounds. nih.gov Both de novo design and virtual screening could be employed to discover analogues of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- with potentially improved potency, selectivity, or pharmacokinetic properties.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com Computational models can predict these properties early in the drug discovery process, helping to prioritize compounds for further development. nih.gov

For 1-Propanol, 3-(2-amino-5-chlorophenoxy)-, various in silico tools could be used to predict properties such as its solubility, permeability across biological membranes (like the intestinal wall and the blood-brain barrier), metabolic stability, and potential for inhibiting or being a substrate of cytochrome P450 enzymes. These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Table 2: Predicted ADME Properties of 1-Propanol, 3-(2-amino-5-chlorophenoxy)-

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 217.66 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP | 2.1 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Polar Surface Area | 58.5 Ų | Suggests good potential for oral absorption. |

| Blood-Brain Barrier Permeability | Low to Moderate | The molecule may have limited access to the central nervous system. |

Future Research Directions and Applications in Academic Chemistry

Design and Synthesis of Next-Generation Analogues with Tuned Selectivity

The development of next-generation analogues of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- with enhanced and tuned selectivity is a primary area for future research. Diversity-oriented synthesis (DOS) can be a powerful strategy to generate a library of structurally diverse molecules from a common starting material. mdpi.com This approach allows for the systematic modification of the core structure to explore the chemical space around the initial scaffold.

Key modifications could include:

Substitution on the aromatic ring: Altering the position and nature of the chloro and amino groups could significantly impact biological activity. For instance, moving the chloro group or replacing it with other halogens or electron-withdrawing/donating groups can modulate the electronic properties of the molecule, potentially affecting target binding.

Introduction of chiral centers: The propanol (B110389) backbone offers the potential for stereoisomers. The synthesis of enantiomerically pure compounds is crucial, as different stereoisomers often exhibit distinct pharmacological profiles.

The synthesis of such analogues can draw inspiration from established methods for preparing similar 3-amino-1-propanol derivatives. nih.govgoogle.com For example, the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives has been reported as potent sodium channel blockers, highlighting the potential of this class of compounds. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

| Structural Moiety | Potential Modifications | Rationale for Modification |

| Phenyl Ring | Varying halogen substituents (F, Br, I), altering substitution patterns, introducing other functional groups (e.g., methyl, methoxy) | Modulate electronic properties, lipophilicity, and steric interactions to enhance target binding and selectivity. |

| Amino Group | Acylation, alkylation, incorporation into heterocyclic systems | Alter basicity, hydrogen bonding potential, and introduce new interaction points with biological targets. |

| Propanol Linker | Introduction of alkyl or aryl substituents, variation of stereochemistry | Influence conformation, metabolic stability, and receptor interaction. |

| Hydroxyl Group | Esterification, etherification | Modify prodrug potential, solubility, and pharmacokinetic properties. |

Exploration of Novel Biological Targets Beyond Current Scope

A crucial aspect of future research will be to identify and validate novel biological targets for 1-Propanol, 3-(2-amino-5-chlorophenoxy)- and its analogues. Given the structural similarities to known pharmacophores, several target classes warrant investigation. For instance, many aminopropanol derivatives are known to interact with G-protein coupled receptors (GPCRs) or ion channels. nih.gov

A systematic screening approach could be employed, starting with broad-based phenotypic screens to identify compounds that elicit a desired cellular response. Subsequent target deconvolution efforts can then pinpoint the specific molecular target. The structural similarity to compounds like 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers, suggests that neuronal ion channels could be a promising starting point for investigation. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods for 1-Propanol, 3-(2-amino-5-chlorophenoxy)- and its derivatives is another important research direction. Modern synthetic strategies that could be explored include:

Catalytic Asymmetric Synthesis: To produce enantiomerically pure compounds, the development of catalytic asymmetric methods would be highly beneficial. This could involve chiral catalysts for key bond-forming reactions.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to more sustainable and selective transformations.

Mechanistic studies into the synthesis process, such as understanding the role of water in related amine reactions, can also lead to process optimization. rsc.org

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies

To accelerate the discovery process and gain deeper insights into the mechanism of action of these compounds, the integration of high-throughput screening (HTS) and 'omics' technologies is essential.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of analogues against a panel of biological targets. nih.govnih.gov This can quickly identify promising lead compounds and provide initial structure-activity relationship (SAR) data.

Omics Technologies: Following the identification of active compounds, 'omics' technologies can provide a comprehensive view of their effects on biological systems. nih.govmdpi.com

Genomics and Transcriptomics: Can reveal changes in gene expression profiles upon compound treatment, helping to identify affected pathways and potential off-target effects.

Proteomics: Can identify protein interaction partners of the compound, aiding in target identification and validation.

Metabolomics: Can provide insights into how the compound affects cellular metabolism.

The integration of these technologies can facilitate a more holistic understanding of the pharmacological properties of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- and its derivatives, guiding further optimization and development.

Q & A

Q. What are the key synthetic methodologies for preparing 1-Propanol, 3-(2-amino-5-chlorophenoxy)- and its derivatives?

The synthesis typically involves epoxidation of a chalcone intermediate. For example, 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene is treated with hydrogen peroxide in ethanol under basic conditions (e.g., 5% NaOH) to yield the epoxide derivative. Reaction parameters such as solvent polarity, peroxide concentration, and stirring duration (e.g., 2 hours) critically influence yield and purity. Recrystallization from ethanol is recommended for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A combination of techniques is essential:

- NMR : The hydroxyl (-OH) proton at δ 4.8–5.2 ppm and aromatic protons (2-amino-5-chlorophenoxy group) between δ 6.5–7.5 ppm confirm substitution patterns.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., ~213.6 g/mol for the base compound).

- FT-IR : Stretching vibrations for -NH₂ (3300–3500 cm⁻¹) and C-O-C (epoxide, ~1250 cm⁻¹) validate functional groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Use fume hoods and PPE (gloves, lab coat) due to potential irritancy. Avoid exposure to peroxides during synthesis. Follow OSHA guidelines for waste disposal, particularly for chlorinated intermediates. Emergency protocols should include rinsing with water for skin contact and using activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers optimize epoxidation yields when synthesizing derivatives of this compound?

Design a Design of Experiments (DoE) approach to evaluate variables:

- Solvent : Compare ethanol, methanol, and acetonitrile for polarity effects.

- Catalyst : Test NaOH vs. KOH concentrations (2–10%).

- Temperature : Assess room temperature vs. 40°C.

Data from prior studies suggest ethanol with 5% NaOH at 25°C achieves ~75% yield . Advanced statistical tools (e.g., ANOVA) can identify significant factors.

Q. How do structural modifications (e.g., substituent position) affect the antimicrobial activity of this compound?

Replace the 5-chloro group with other halogens (e.g., F, Br) and assess activity via agar dilution assays against Gram-positive/negative bacteria. Use MIC (Minimum Inhibitory Concentration) values and compare with controls like ciprofloxacin. Computational docking (e.g., AutoDock Vina) can predict binding affinity to bacterial enzymes like DNA gyrase .

Q. What strategies resolve contradictions in reported reaction yields for similar propanol derivatives?

Re-evaluate reaction conditions across studies:

- Contradiction Example : Discrepancies in epoxidation yields (60–85%) may stem from peroxide purity or stirring efficiency.

- Method : Reproduce reactions under standardized conditions (e.g., 30% H₂O₂, inert atmosphere) and characterize by HPLC for purity. Cross-reference with kinetic studies to identify rate-limiting steps .

Q. How can computational modeling predict the reactivity of 1-Propanol, 3-(2-amino-5-chlorophenoxy)- in nucleophilic substitutions?

Use DFT (Density Functional Theory) to calculate electrophilicity indices (ω) and Fukui functions. The amino group’s lone pair may direct nucleophilic attacks to the β-carbon of the epoxide. Compare with experimental results from SN2 reactions (e.g., using NaSH or Grignard reagents) .

Q. What analytical techniques differentiate stereoisomers in chiral derivatives of this compound?

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm for enantiomers.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Key Considerations for Researchers

- Prioritize reproducibility by documenting reaction parameters (e.g., stirring speed, humidity).

- Use quality-controlled reagents (e.g., H₂O₂ titration for active oxygen content).

- For bioactivity studies, include positive/negative controls and validate via triplicate experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.